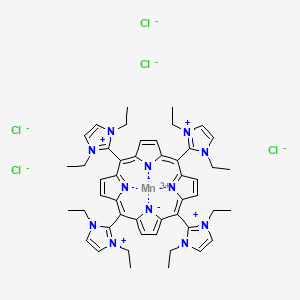![molecular formula C123H198N16O40 B12428096 1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate CAS No. 8007-75-8](/img/structure/B12428096.png)
1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate” is a complex organic molecule This compound is characterized by the presence of multiple carbamoylamino and propyl groups attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of carbamoylamino groups and their subsequent attachment to the butenedioate backbone. The general synthetic route can be summarized as follows:
Formation of Carbamoylamino Groups: This step involves the reaction of amines (benzylamine, diethylamine, dimethylamine, ethylamine, and phenylamine) with isocyanates to form the corresponding carbamoylamino groups.
Attachment to Butenedioate Backbone: The carbamoylamino groups are then attached to the butenedioate backbone through esterification reactions. This step typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of carbamoylamino groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamoylamino groups to amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The carbamoylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate
- 1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate
Uniqueness
The uniqueness of this compound lies in its diverse substituents, which provide a wide range of chemical properties and potential applications. The presence of different carbamoylamino groups allows for specific interactions with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
8007-75-8 |
|---|---|
Molecular Formula |
C123H198N16O40 |
Molecular Weight |
2541.0 g/mol |
IUPAC Name |
1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C18H24N2O5.C17H22N2O5.C17H30N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5/c1-13(2)25-17(22)10-9-16(21)24-12-14(3)20-18(23)19-11-15-7-5-4-6-8-15;1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-7-18(8-2)17(22)19(9-3)14(6)12-23-15(20)10-11-16(21)24-13(4)5;1-6-17(7-2)15(20)16-12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-6-16-15(20)17(7-2)12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-10(2)21-13(18)8-7-12(17)20-9-11(3)16(6)14(19)15(4)5;1-6-15-14(19)16(5)11(4)9-20-12(17)7-8-13(18)21-10(2)3;1-9(2)20-12(17)7-6-11(16)19-8-10(3)14-13(18)15(4)5/h4-10,13-14H,11-12H2,1-3H3,(H2,19,20,23);4-10,12-13H,11H2,1-3H3,(H2,18,19,22);10-11,13-14H,7-9,12H2,1-6H3;2*8-9,11-12H,6-7,10H2,1-5H3,(H,16,20);7-8,10-11H,9H2,1-6H3;7-8,10-11H,6,9H2,1-5H3,(H,15,19);6-7,9-10H,8H2,1-5H3,(H,14,18) |
InChI Key |
YYNPHIWBEFSYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C)C(C)COC(=O)C=CC(=O)OC(C)C.CCNC(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NCC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)N(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)N(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


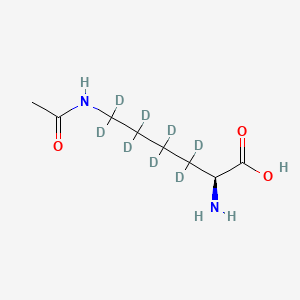
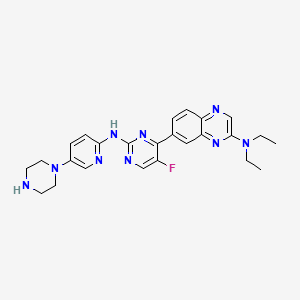
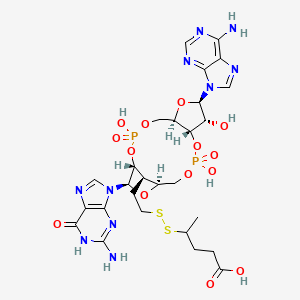
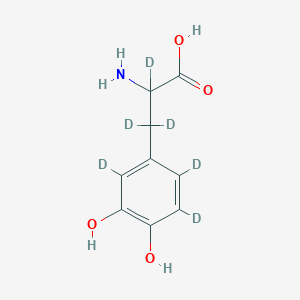
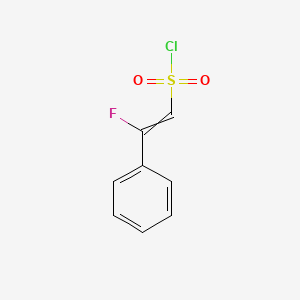
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

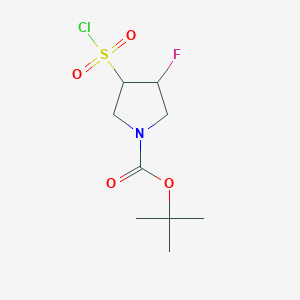
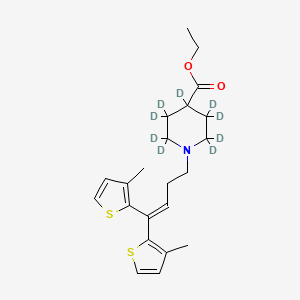
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

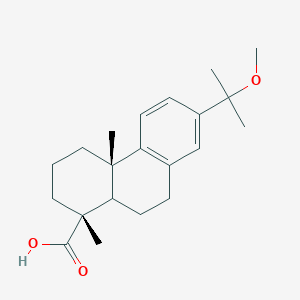
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
